molecular formula C30H41N5O9 B8078328 Leucine enkephalin acetate salt

Leucine enkephalin acetate salt

Cat. No. B8078328
M. Wt: 615.7 g/mol
InChI Key: BAPJLGTVLSUVBN-RGRVRPFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucine enkephalin acetate salt, also known as L-Leucine-enkephalin acetate salt, is a white solid with a molecular weight of 555.62 . It has the chemical formula C28H37N5O7 . This compound is an endogenous opioid neurotransmitter/neuromodulator found in the brains of many animals, including humans . It has the amino acid sequence Tyr-Gly-Gly-Phe-Leu .


Molecular Structure Analysis

The molecular structure of Leucine enkephalin acetate salt is represented by the SMILES string: O.CC(O)=O.CC©CC@HC@HNC(=O)CNC(=O)CNC(=O)C@@HCc2ccc(O)cc2)C(O)=O .


Physical And Chemical Properties Analysis

Leucine enkephalin acetate salt is a white solid . It has a molecular weight of 555.62 and a chemical formula of C28H37N5O7 .

Scientific Research Applications

  • Nasal Brain Delivery : Kumar et al. (2013) found that Leucine-enkephalin (Leu-Enk) loaded N-trimethyl chitosan nanoparticles show potential in pain management through brain delivery via the nasal route. Their study highlighted the improved brain uptake and significant antinociceptive effect of Leu-Enk (Kumar et al., 2013).

  • Mass Spectrometry Standard : Sztáray et al. (2011) discussed Leucine enkephalin as a standard compound in mass spectrometry, useful for testing novel instrumentation and methodologies (Sztáray et al., 2011).

  • Crystal Structure Analysis : Camerman et al. (1983) determined the crystal structure of leucine-enkephalin, providing insights into its binding to opiate μ-receptors, which is vital for understanding its role in pain management (Camerman et al., 1983).

  • Neuroscience Research : Leucine-enkephalin has been studied in neuroscience, particularly its distribution in the nervous system and its role as a neuromodulator in pain transmission. Elde et al. (1976) conducted immunohistochemical studies using antibodies to leucine-enkephalin to explore its distribution in the rat nervous system, finding networks of enkephalin-like immunoreactivity in brainstem nuclei and the limbic forebrain (Elde et al., 1976).

  • Conformational Preferences in Solution : Aburi & Smith (2004) explored the effects of salt on the conformational preferences of leucine enkephalin in water using molecular dynamics and Kirkwood−Buff theory, aiding in understanding its interactions in a biomolecular environment (Aburi & Smith, 2004).

  • Neuronal Communication : Barker et al. (1978) investigated the neuromodulatory action of leucine-enkephalin on mouse spinal neurons, revealing its unique role in neuronal communication and opioid peptide function (Barker et al., 1978).

Mechanism of Action

Leucine enkephalin acetate salt functions as agonists at both µ- and δ-opioid receptor sites . It might also play a role as a neurotransmitter agent at morphine-sensitive synapses . It is also associated with pain regulation .

Safety and Hazards

When handling Leucine enkephalin acetate salt, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Leucine enkephalin acetate salt has been used in the calibration of certain instruments and in liquid chromatography-mass spectrometry (LCMS)/MS for calibration of the system and for relative correction of the spectra . This suggests potential future applications in these areas.

properties

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N5O7.C2H4O2/c1-17(2)12-23(28(39)40)33-27(38)22(14-18-6-4-3-5-7-18)32-25(36)16-30-24(35)15-31-26(37)21(29)13-19-8-10-20(34)11-9-19;1-2(3)4/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,37)(H,32,36)(H,33,38)(H,39,40);1H3,(H,3,4)/t21-,22-,23-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPJLGTVLSUVBN-RGRVRPFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41N5O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leucine enkephalin acetate salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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